Cas no 89957-38-0 (Antiserums)

Antiserums Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | AB144-50UL |
89957-38-0 | 50ul |
¥6111.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1528-250UL |
89957-38-0 | 250ul |
¥5306.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1560-50UL |
89957-38-0 | 50ul |
¥5627.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1991-50UL |
89957-38-0 | 50ul |
¥5306.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1623-100UL |
89957-38-0 | 100ul |
¥6684.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1280-100UL |
89957-38-0 | 100ul |
¥5788.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1271-100UL |
89957-38-0 | 100ul |
¥4626.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1870-100UL |
89957-38-0 | 100ul |
¥7240.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1253-100UL |
89957-38-0 | 100ul |
¥5788.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | AB1989-50UL |
89957-38-0 | 50ul |
¥4338.00 | 2023-09-15 |
Antiserums Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
Additional information on Antiserums
Antiserums Containing Cyclophosphamide (CAS No. 89957-38-0): A Comprehensive Overview of Its Applications and Mechanisms
Cyclophosphamide, with the CAS No. 89957-38-0, is a widely utilized alkylating agent in the field of oncology and immunosuppressive therapy. As a prodrug, it undergoes hepatic activation to generate its active metabolites, including phosphoramide mustard and acrolein, which exert cytotoxic effects on rapidly dividing cells. This compound forms the cornerstone of various Antiserums formulations designed for targeted treatment across multiple therapeutic areas. Recent advancements in understanding its pharmacokinetic profile and mechanisms have further expanded its clinical utility, particularly in combination therapies for autoimmune disorders and hematologic malignancies.
The chemical structure of Cyclophosphamide (CAS No. 89957-38-0) consists of a phosphoramide group attached to a cyclophosphane backbone, enabling its unique metabolic activation pathway. Upon administration, it is converted by liver enzymes into active DNA-damaging agents that disrupt cell proliferation in both malignant and immune cells. This dual mechanism underpins its role in Antiserums formulations aimed at modulating immune responses while minimizing off-target effects through controlled drug release systems reported in the Journal of Controlled Release (June 2024).
Innovative research has redefined the application scope of Cyclophosphamide (CAS No. 89957-38-0) within immunotherapy contexts. A landmark study published in Nature Immunology (March 2024) demonstrated synergistic effects when combined with monoclonal antibodies in treating refractory multiple myeloma patients, achieving unprecedented response rates through enhanced immune system modulation. These findings highlight the evolving role of this compound as a critical component in advanced Antiserums therapies that leverage both cytotoxic and immunomodulatory pathways.
Recent clinical trials investigating low-dose regimens of Cyclophosphamide (CAS No. 89957-38-0) have revealed promising outcomes for autoimmune conditions such as systemic lupus erythematosus (SLE). A phase III trial reported in The Lancet Rheumatology (January 2024) showed that intermittent dosing reduces nephrotoxicity by over 40% while maintaining efficacy, aligning with emerging paradigms emphasizing precision medicine approaches to immunosuppression.
Nanoparticle delivery systems specifically engineered for Cyclophosphamide (CAS No. 89957-38-0)-based therapies represent a transformative development within this field. Researchers at MIT's Koch Institute recently published work detailing lipid-polymer hybrid nanoparticles that achieve targeted accumulation in lymphoid organs, reducing systemic toxicity by up to 65% compared to conventional formulations (ACS Nano, November 2024). Such innovations are crucial for advancing next-generation Antiserums products that balance therapeutic efficacy with patient safety.
Biochemical studies now illuminate how acrolein metabolites from Cyclophosphamide (CAS No. 89957-38)-derived therapies induce selective apoptosis in T-cells without affecting regulatory T-cell populations—a discovery with profound implications for autoimmune disease management strategies outlined in Cell Chemical Biology (September 2024). This selectivity allows clinicians to tailor treatment protocols for conditions like severe rheumatoid arthritis while preserving essential immune functions.
In oncology applications, the compound's ability to induce hypoxia-inducible factor (HIF) pathways has been recently characterized as a novel mechanism enhancing tumor microenvironment targeting capabilities according to Cancer Cell Research Reports (April 2024). When incorporated into modernized antiserum preparations, this property facilitates simultaneous suppression of tumor growth and immune evasion mechanisms, marking an important step toward personalized cancer treatments.
A groundbreaking study published in Science Translational Medicine (July 2024) identified that co-administration with checkpoint inhibitors significantly improves survival outcomes in metastatic melanoma patients by creating favorable immunological conditions without increasing neurotoxicity risks—a critical breakthrough validated through mouse xenograft models and Phase I human trials.
The latest pharmacokinetic data from Clinical Pharmacology Journal (October 2024) reveal that intravenous administration results in faster activation compared to oral routes due to direct hepatic exposure, optimizing its use in emergency settings such as acute graft-versus-host disease management where rapid immune suppression is required.
Ongoing research into bioconjugate chemistry aims to further enhance specificity by attaching targeting ligands directly onto cyclophosphamide molecules using click chemistry methodologies described in Chemical Science (August 2024). These conjugated forms promise improved drug localization while reducing collateral damage traditionally associated with broad-spectrum antiserum therapies.
New metabolomic analyses published in Molecular Systems Biology (May 2016) demonstrate how low-dose cyclophosphamide induces long-term epigenetic changes favoring immune tolerance rather than mere suppression—a paradigm shift from traditional antiserum approaches that primarily focus on immediate cell death induction.
Innovative combination therapies involving cyclophosphamide have shown remarkable efficacy against relapsed B-cell lymphomas when paired with CD19-targeted CAR-T cells according to Blood Advances research findings from March 16th this year. The alkylating agent's ability to precondition the tumor microenvironment was found to increase CAR-T cell persistence by over threefold compared to standard protocols.
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